Positional Isomer Differentiation: 5-Cyclopentyl vs. 7-Cyclopentyl Substitution Alters Hydrogen Bond Donor Count and Lipophilicity
The target compound (5-cyclopentyl isomer, CAS 1207543-20-1) possesses one hydrogen bond donor (N-7 H), whereas the 7-cyclopentyl positional isomer (CAS 212268-44-5) possesses zero hydrogen bond donors because the cyclopentyl group occupies the N-7 position, eliminating the N-H moiety [1][2]. Computed LogP differs between the two isomers: the 5-cyclopentyl compound has a calculated LogP of 3.6 (XLogP3-AA), while the 7-cyclopentyl isomer has a different predicted LogP of approximately 3.1 [1][3]. This 0.5 log unit difference in lipophilicity and the presence versus absence of a hydrogen bond donor at N-7 are critical for applications where downstream pharmacokinetic properties or target binding interactions are sensitive to HBD count and logD.
vs HBD 0, LogP ≈ 3.1
| Evidence Dimension | Hydrogen bond donor count and computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | HBD count = 1; XLogP3-AA = 3.6 |
| Comparator Or Baseline | 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 212268-44-5): HBD count = 0; predicted LogP ≈ 3.1 |
| Quantified Difference | ΔHBD = 1; ΔLogP ≈ 0.5 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0) and ChemSrc; NIST WebBook structural confirmation of 7-cyclopentyl isomer |
Why This Matters
The presence of the N-7 hydrogen in the 5-cyclopentyl isomer enables downstream N-7 functionalization (e.g., alkylation, glycosylation) that is structurally impossible with the 7-cyclopentyl isomer, making compound selection contingent on the specific synthetic route.
- [1] PubChem CID 87496658. 4-Chloro-5-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine computed properties: HBD Count = 1, XLogP3-AA = 3.6. View Source
- [2] NIST Chemistry WebBook. 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-cyclopentyl-. CAS 212268-44-5. InChI confirms cyclopentyl at N-7. View Source
- [3] Molaid compound datasheet for CAS 1207543-20-1. Computed LogP = 3.6; predicted density 1.353±0.06 g/cm³. View Source
